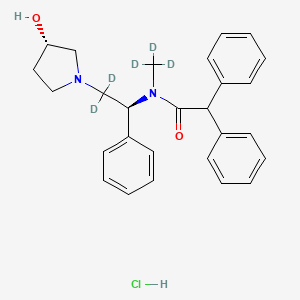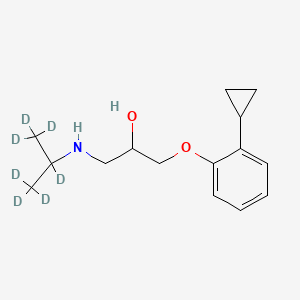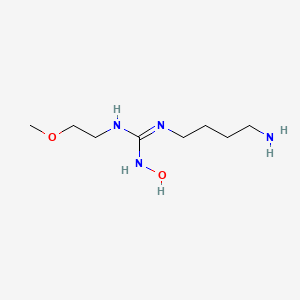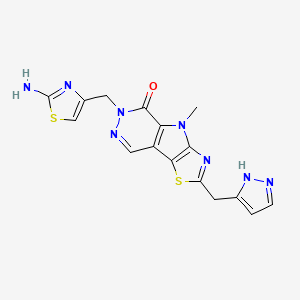
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) is a chemical compound that consists of an inhibitor of apoptosis protein (IAP) ligand targeting the E3 ubiquitin ligase, combined with a proteolysis-targeting chimera (PROTAC) linker. This compound is primarily utilized in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs), which are molecular tools for targeted protein degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) involves the conjugation of an IAP ligand with a PROTAC linker. The synthetic route typically includes the following steps:
Formation of the IAP Ligand: The IAP ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: The PROTAC linker is attached to the IAP ligand through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions.
Purification and Crystallization: The compound is purified through industrial-scale chromatography and crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development.
科学的研究の応用
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation mechanisms and developing new chemical probes.
Biology: Employed in cellular studies to investigate the role of specific proteins in apoptosis and other cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins, particularly in cancer research.
Industry: Utilized in the development of new drugs and therapeutic agents through targeted protein degradation.
作用機序
The mechanism of action of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) involves the recruitment of the E3 ubiquitin ligase by the IAP ligand. This recruitment leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The PROTAC linker facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the compound, leading to efficient protein degradation .
類似化合物との比較
Similar Compounds
cIAP1 Ligand-Linker Conjugates 33 (Hydrochloride): Another compound targeting the E3 ubiquitin ligase with a similar mechanism of action.
von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Compounds targeting the VHL E3 ligase for protein degradation.
MDM2 Ligand-Linker Conjugates: Compounds targeting the MDM2 E3 ligase for protein degradation.
Uniqueness
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) is unique due to its specific targeting of the cIAP1 E3 ubiquitin ligase, making it a valuable tool for studying and manipulating protein degradation pathways. Its design allows for precise control over protein degradation, which is crucial for both basic research and therapeutic applications .
特性
分子式 |
C35H44ClN3O7 |
|---|---|
分子量 |
654.2 g/mol |
IUPAC名 |
2-(2-aminoethoxy)ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C35H43N3O7.ClH/c1-23(2)20-31(34(41)44-19-18-43-17-16-36)37-33(40)32(39)30(21-24-10-4-3-5-11-24)38-35(42)45-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29;/h3-15,23,29-32,39H,16-22,36H2,1-2H3,(H,37,40)(H,38,42);1H/t30-,31-,32+;/m1./s1 |
InChIキー |
ODXVAVBHPLBADB-REWMPJQUSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)OCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
正規SMILES |
CC(C)CC(C(=O)OCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


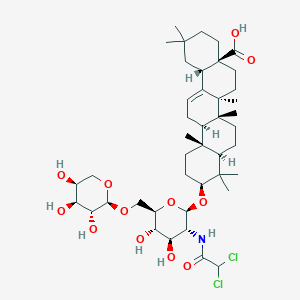
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
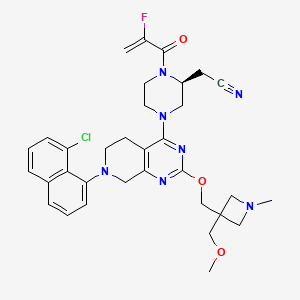
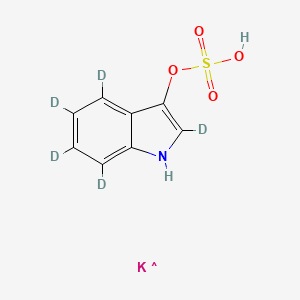
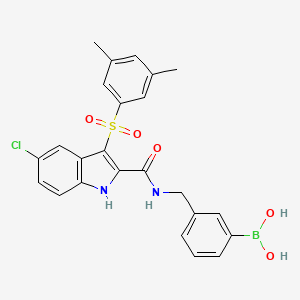

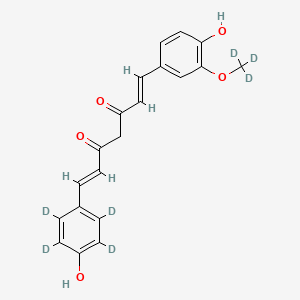
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
